

Spectroscopic Characterization of N-Methylthiourea: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylthiourea*

Cat. No.: *B147249*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylthiourea**, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **N-Methylthiourea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **N-Methylthiourea** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Methylthiourea** provides information about the chemical environment of the hydrogen atoms.

Functional Group	Chemical Shift (δ , ppm)	Solvent
-CH ₃	~2.8 - 3.0	DMSO-d ₆
-NH	~7.0 - 7.5 (broad)	DMSO-d ₆
-NH ₂	~7.0 - 7.5 (broad)	DMSO-d ₆

Note: The broad signals for the -NH and -NH₂ protons are due to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbon Atom	Chemical Shift (δ , ppm)	Solvent
-CH ₃	~31	Not specified
C=S	~183	Not specified

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
N-H	Stretching	~3100 - 3400
C-H	Stretching	~2900 - 3000
N-H	Bending	~1600 - 1650
C-N	Stretching	~1400 - 1500
C=S	Stretching	~700 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of **N-Methylthiourea** is 90.15 g/mol .[\[1\]](#)

Ion	m/z (Predicted)	Description
$[M]^{+}$	90	Molecular Ion
$[CH_3NCS]^{+}$	73	Fragment from C-N bond cleavage
$[CH_5N_2]^{+}$	45	Fragment from C-S bond cleavage

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for **N-Methylthiourea**.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution 1H and ^{13}C NMR spectra of **N-Methylthiourea**.

Materials and Equipment:

- **N-Methylthiourea** sample
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **N-Methylthiourea** for 1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to an NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Perform shimming to optimize the magnetic field homogeneity.
 - For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle: 30-45 degrees, relaxation delay: 1-2 seconds, number of scans: 8-16).
 - For ¹³C NMR: Acquire the spectrum with proton broadband decoupling (e.g., pulse angle: 30-45 degrees, relaxation delay: 2-5 seconds, number of scans: 128-1024 or more depending on concentration).
- Data Processing:
 - Apply Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (ATR Method)

Objective: To obtain a high-quality infrared spectrum of solid **N-Methylthiourea**.

Materials and Equipment:

- **N-Methylthiourea** sample

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean.
 - Collect a background spectrum to account for atmospheric and instrumental absorbances.
- Sample Application:
 - Place a small amount of the **N-Methylthiourea** powder onto the center of the ATR crystal, ensuring complete coverage.
 - Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Collect the FT-IR spectrum of the sample, typically by co-adding 16 or 32 scans in the range of 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum.
 - Perform any necessary baseline corrections.
 - Identify the wavenumbers of the major absorption peaks.
- Cleaning:

- Remove the sample and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of **N-Methylthiourea**.

Materials and Equipment:

- **N-Methylthiourea** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Mass spectrometer with an Electron Ionization (EI) source (often coupled with a Gas Chromatograph, GC-MS)

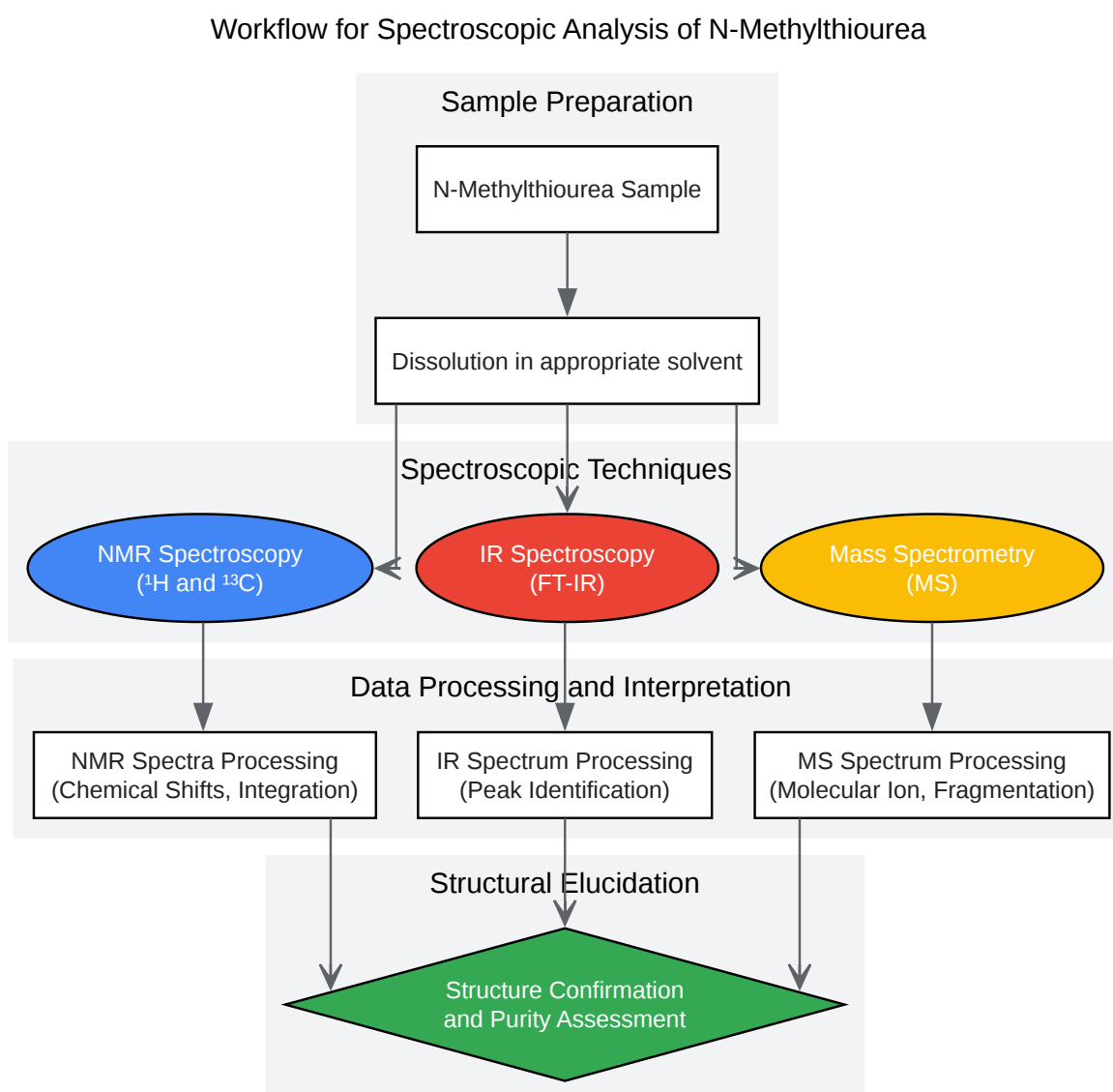
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **N-Methylthiourea** in a suitable volatile solvent.
- Instrument Setup and Data Acquisition:
 - If using GC-MS, inject the sample into the GC, which will separate it from the solvent and introduce it into the mass spectrometer.
 - Set the mass spectrometer parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: e.g., 230 °C.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).

- Analyze the fragmentation pattern to identify characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Methylthiourea**.



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Caption: General workflow for the spectroscopic analysis of **N-Methylthiourea**.

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References

- 1. Methylthiourea | C₂H₆N₂S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
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